

Application Notes and Protocols for GSK690693 Administration in Preclinical Models

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B8075322

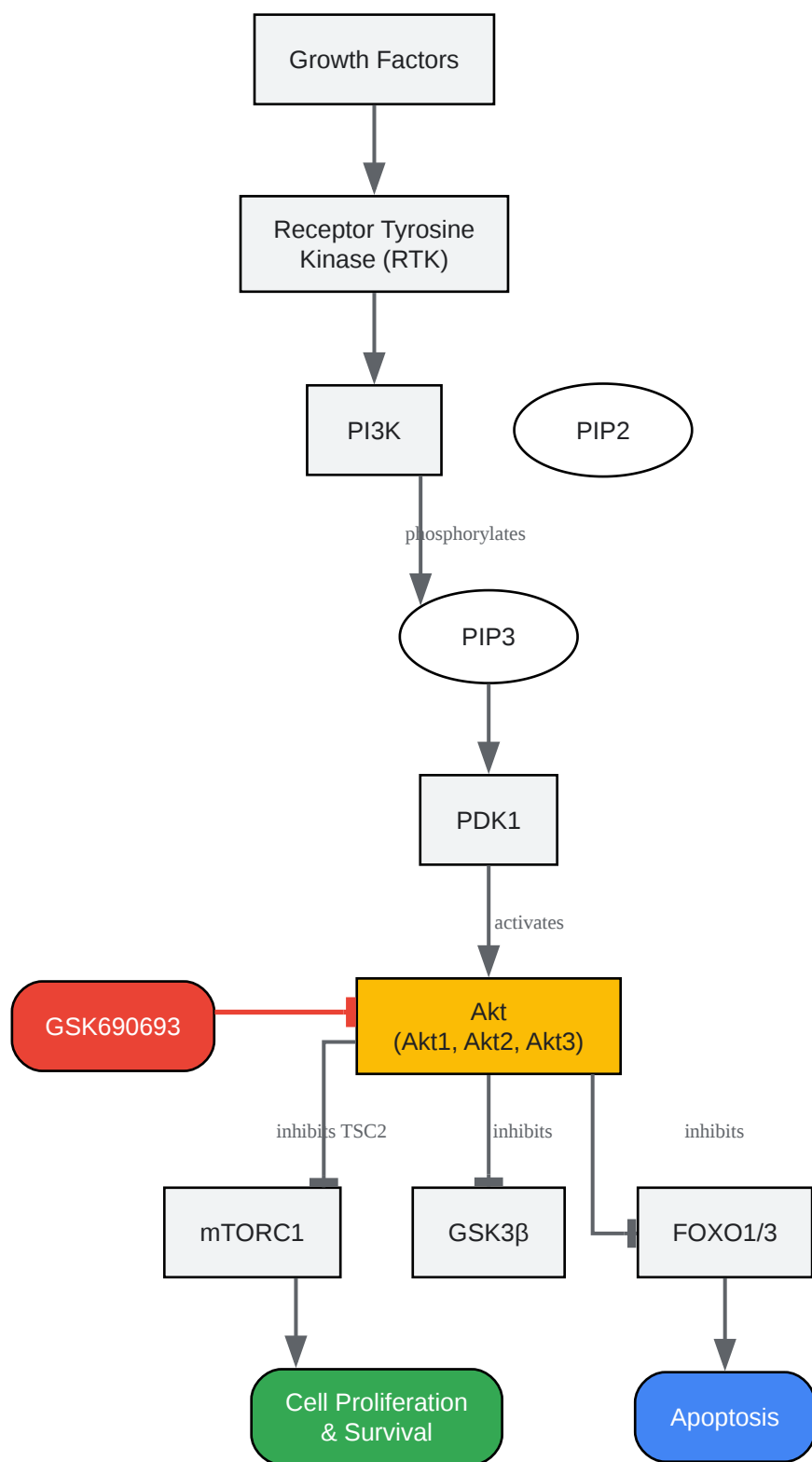
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Introduction

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of cell survival, proliferation, metabolism, and growth, and its aberrant activation is a frequent occurrence in many human cancers.[1][3][4] By inhibiting Akt, GSK690693 disrupts downstream signaling, leading to decreased cell proliferation and increased apoptosis in sensitive tumor cell lines.[3][4][5] These notes provide an overview of the preclinical administration and dosage of GSK690693 in both in vitro and in vivo models.

Mechanism of Action

GSK690693 acts as an ATP-competitive inhibitor, targeting the kinase domain of Akt1, Akt2, and Akt3.[6] Inhibition of Akt kinase activity prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3 β (GSK3 β), PRAS40, and Forkhead box protein O1/O3 (FOXO1/3).[3][5][6] The modulation of these downstream effectors ultimately leads to cell cycle arrest and a reduction in cell proliferation.[3] While GSK690693 can induce apoptosis, its primary effect in many cancer cell lines and xenograft models appears to be anti-proliferative.[3]



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Caption: GSK690693 inhibits the PI3K/Akt signaling pathway.

Quantitative Data Summary

In Vitro Activity: Enzyme and Cell-Based Assays

GSK690693 demonstrates potent inhibition of Akt isoforms in enzymatic assays and inhibits the proliferation of a wide range of cancer cell lines.

Target	IC ₅₀ (nM)	Assay Type
Enzymatic Activity		
Akt1	2[2][5][6]	Cell-free kinase
Akt2	13[2][5][6]	Cell-free kinase
Akt3	9[2][5][6]	Cell-free kinase
Cellular Activity		
T47D (Breast)	72[5]	Proliferation
ZR-75-1 (Breast)	79[5]	Proliferation
BT474 (Breast)	86[5]	Proliferation
HCC1954 (Breast)	119[5]	Proliferation
LNCaP (Prostate)	147[5]	Proliferation
SKOV3 (Ovarian)	>800[3]	Proliferation
MDA-MB-468 (Breast)	>800[3]	Proliferation
Range across PPTP Panel	6.5 - >10,000[1]	Proliferation

In Vivo Administration and Efficacy in Xenograft Models

GSK690693 has shown significant single-agent antitumor activity in various human tumor xenograft models. The typical route of administration is intraperitoneal (i.p.).

Animal Model	Tumor Type	Dosage & Schedule	Formulation	Efficacy Outcome
SCID Mice[6]	BT474 (Breast)	10, 20, or 40 mg/kg, single i.p. dose[6]	4% DMSO/40% HP- β -CD in water[6]	Dose-dependent inhibition of GSK3 β phosphorylation in tumors.[6]
Nude Mice[5]	SKOV-3 (Ovarian)	30 mg/kg/day, i.p.[5]	Not specified	58% to 75% tumor growth inhibition.[5]
Nude Mice[5]	LNCaP (Prostate)	30 mg/kg/day, i.p.[5]	Not specified	58% to 75% tumor growth inhibition.[5]
SCID Mice[5]	BT474 (Breast)	30 mg/kg/day, i.p.[5]	Not specified	58% to 75% tumor growth inhibition.[5]
SCID Mice[5]	HCC-1954 (Breast)	30 mg/kg/day, i.p.[5]	Not specified	58% to 75% tumor growth inhibition.[5]
NOD/SCID Mice[1]	Solid Tumor Xenografts	30 mg/kg/day, 5 days/week for 6 weeks, i.p.[1]	Mannitol-saline or mannitol-acetate[1]	Significantly increased event-free survival in 11 of 34 xenografts.[1]
Lck-MyrAkt2 Mice[4][7]	T-cell Lymphoma	30 mg/kg/day, 5 days/week for 4 weeks, i.p.[7]	5% Dextrose (pH 4.0)[4][7]	Delayed tumor progression.[4]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)

This protocol is used to determine the IC₅₀ of GSK690693 in cancer cell lines.

Materials:

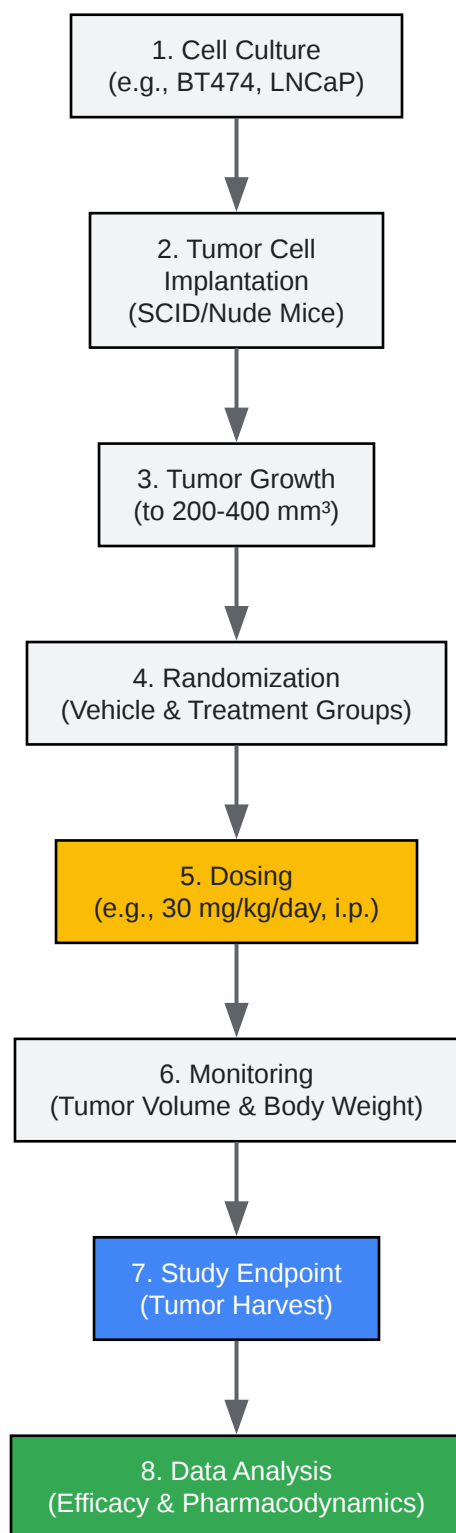
- GSK690693 stock solution (10 mM in DMSO)[4][7]
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Detergent/solubilization solution
- Plate reader (595 nm absorbance)

Procedure:

- Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours and incubate overnight.[4][5]
- Compound Treatment: Prepare serial dilutions of GSK690693 in complete medium. Remove the existing medium from the cells and add the medium containing various concentrations of GSK690693 (e.g., 1.5 nM to 30 μ M).[5] Include vehicle-only (DMSO) wells as a control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[4][5]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
- Solubilization: Add a detergent solution to each well to solubilize the formazan crystals.[4] Incubate for at least 4 hours at 37°C.[4]
- Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[4]
- Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.[4] Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.[5]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the antitumor efficacy of GSK690693 in a mouse xenograft model.



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Caption: Standard workflow for a preclinical xenograft study.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice)[5][6]
- Tumor cells for implantation
- GSK690693
- Vehicle for formulation (e.g., 5% dextrose pH 4.0, or 4% DMSO/40% hydroxypropyl- β -cyclodextrin in water)[4][6][7]
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200-400 mm³).[6]
- Group Assignment: Randomly assign mice to treatment and control (vehicle) groups.
- Drug Preparation: Formulate GSK690693 in the appropriate vehicle. For in vivo studies, GSK690693 has been formulated in 5% dextrose (pH 4.0) or a solution of 4% DMSO/40% hydroxypropyl- β -cyclodextrin in water (pH 6.0).[4][6][7]
- Administration: Administer GSK690693 or vehicle via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily at 30 mg/kg).[5][7]
- Monitoring: Measure tumor volumes (Volume = Length \times Width²) and mouse body weights regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Protocol 3: Pharmacodynamic (PD) Assay in Tumor Tissue

This protocol is to assess the on-target activity of GSK690693 by measuring the phosphorylation of a downstream substrate, GSK3 β , in tumor tissue.

Materials:

- Tumor-bearing mice (from Protocol 2)
- GSK690693 and vehicle
- RIPA lysis buffer with protease and phosphatase inhibitors[6]
- Homogenizer
- Antibodies: anti-phospho-GSK3 β (Ser9) and anti-total GSK3 α/β [6]
- Western blot equipment and reagents

Procedure:

- Dosing: Administer a single i.p. dose of GSK690693 (e.g., 10, 20, or 40 mg/kg) or vehicle to tumor-bearing mice.[6]
- Tumor Collection: At a specified time point post-administration (e.g., 4 hours), euthanize the mice and harvest the tumors.[6] Immediately snap-freeze the tumors in liquid nitrogen.
- Protein Extraction: Homogenize the frozen tumor samples in ice-cold RIPA lysis buffer.[6] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 50 μ g) by SDS-PAGE.[6]
 - Transfer the proteins to a membrane.

- Probe the membrane with primary antibodies against phospho-GSK3 β and total GSK3 β .
[6]
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated GSK3 β to total GSK3 β , comparing treated samples to vehicle controls to assess the degree of target inhibition.

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